molecular formula C6H5F7 B8330158 4-(Trifluoromethyl)-4,5,5,5-tetrafluoropent-1-ene

4-(Trifluoromethyl)-4,5,5,5-tetrafluoropent-1-ene

Cat. No. B8330158
M. Wt: 210.09 g/mol
InChI Key: DVQRFCKQKDQEER-UHFFFAOYSA-N
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Patent
US08318656B2

Procedure details

About 11 g of the RF-intermediate 4,5,5,5-tetra fluoro-4-(trifluoromethyl)-2-iodopentan-1-ol can be added to a glass pressure tube and about 13 grams of 30% (wt/wt) aqueous acetic acid can be added to the other tube to form a mixture. The mixture can be heated to about 80° C., and 4 grams of powdered zinc can be added slowly through a solid addition system. The mixture can be allowed to stir for an additional 2 hours before being cooled and adding 2 mL of 1.5 N HCl to phase separate the mixture. The organic layer can be decanted to give 3 grains of the RF-intermediate 4,5,5,5-tetrafluoro-4-(trifluoromethyl)pentan-1-ene which can be 75.14% (area percent by gas chromatography).
[Compound]
Name
RF-intermediate
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step Two
Name
Quantity
4 g
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]([C:12]([F:15])([F:14])[F:13])([C:8]([F:11])([F:10])[F:9])[CH2:3][CH:4](I)[CH2:5]O.Cl>[Zn].C(O)(=O)C>[F:1][C:2]([C:12]([F:13])([F:14])[F:15])([C:8]([F:9])([F:10])[F:11])[CH2:3][CH:4]=[CH2:5]

Inputs

Step One
Name
RF-intermediate
Quantity
11 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(CC(CO)I)(C(F)(F)F)C(F)(F)F
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
4 g
Type
catalyst
Smiles
[Zn]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
to stir for an additional 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
before being cooled
CUSTOM
Type
CUSTOM
Details
separate the mixture
CUSTOM
Type
CUSTOM
Details
The organic layer can be decanted

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC(CC=C)(C(F)(F)F)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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